1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound notable for its potential biological activities. This compound features a piperazine ring, an indole moiety, and a diketone structure, which suggests various interactions with biological targets. The presence of the fluorophenyl group may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound can be found in chemical databases such as PubChem and BenchChem, where it is cataloged under the identifier 852368-57-1. It has been studied for its biochemical interactions and potential applications in drug development.
This compound falls under the category of piperazine derivatives and indole-based compounds. Its structure indicates it could function as a pharmacological agent affecting neurotransmitter systems, particularly those related to serotonin and dopamine receptors.
The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione typically involves several steps:
Technical details regarding specific reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The synthesis often employs standard organic reactions such as acylation and cyclization. Reaction monitoring through techniques like thin-layer chromatography or high-performance liquid chromatography is essential to ensure progress and completion.
The molecular structure of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione can be described by its IUPAC name and molecular formula . The structure features:
The compound can undergo various chemical reactions typical for diketones and piperazine derivatives:
Understanding the reactivity patterns requires knowledge of functional group behavior under different conditions, including acidic or basic environments.
The mechanism of action for 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione likely involves:
Studies indicate that compounds with similar structures have shown varying affinities for serotonin and dopamine receptors, suggesting potential therapeutic applications in mood regulation and neuropharmacology.
The physical properties of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione include:
Chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) can provide insights into structural confirmation and purity assessment.
This compound has potential applications in various scientific fields:
The 2-fluorophenylpiperazine unit serves as a privileged structure for CNS receptor recognition, with the ortho-fluorine position critically modulating binding thermodynamics. X-ray crystallographic studies of analogous compounds reveal that the fluorine atom engages in directional halogen bonding with carbonyl oxygen atoms in serotonin receptor binding pockets (distance: 3.05-3.15Å) [3] [6]. This fluorinated pharmacophore demonstrates enhanced σ1 receptor affinity (Ki = 12.4 ± 1.8 nM) compared to non-fluorinated analogs (Ki > 100 nM), as measured through competitive binding assays in rat cortex membranes [4]. The protonated piperazine nitrogen forms a salt bridge interaction with conserved aspartate residues (Asp3.32) in transmembrane helices of monoaminergic GPCRs, while the fluorophenyl ring establishes π-π stacking with Phe6.52 residues [4] [6].
Molecular dynamics simulations of 2-[4-(2-fluorophenyl)-1-piperazinyl]-1-(5-methyl-1H-indol-3-yl)ethanone (MW: 351.43 g/mol) demonstrate that ortho-fluorine substitution reduces the free energy of binding by 2.3 kcal/mol compared to para-fluorine analogs due to optimal hydrophobic enclosure within receptor subpockets [6]. The piperazine ring adopts a chair conformation with equatorial phenyl ring orientation, positioning the fluorine atom for maximal contact with hydrophobic subpockets in 5-HT1A and D2 receptors [3] [6]. This specific substitution pattern enhances receptor residence time by 40-60% compared to meta- or para-fluorinated isomers in radioligand dissociation studies [4].
The indole-3-yl ethane-1,2-dione segment introduces distinctive electronic and steric properties that modulate interactions with enzymatic targets. The planar diketone system adjacent to the indole C3 position enables extended π-conjugation across the heterocyclic system, evidenced by bathochromic shifts in UV-Vis spectra (λmax = 320-340 nm in acetonitrile) [1] [2]. Quantum mechanical calculations reveal substantial electron deficiency at the carbonyl carbons (Mulliken charge: +0.32e), facilitating nucleophilic attack by biological nucleophiles including cysteine thiols and serine hydroxyl groups [7]. This electrophilic character underlies the observed inhibition of monoamine oxidases (MAO-A IC50 = 380 nM) in compounds featuring this motif [2].
Structurally analogous compounds demonstrate that the diketone functionality stabilizes β-sheet conformations in amyloid peptides through dual hydrogen bonding, reducing β-amyloid aggregation by 65-80% at 10μM concentrations in neuronal cell cultures [2] [7]. The indole nitrogen participates in hydrogen bond donation to key residues in kinase ATP pockets, with crystallographic data showing bond distances of 2.85-2.95Å to backbone carbonyl oxygens in PKCθ [2]. Modifications to the diketone moiety significantly alter bioactivity profiles, as reduction to diol derivatives decreases antiviral potency against Coxsackie B4 virus by 15-fold (IC50 shift from 0.4 μg/mL to 6.1 μg/mL) [2].
Table 2: Bioactivity Modulation Through Indole-Dione Modifications
Structural Feature | Biological Consequence | Experimental Evidence |
---|---|---|
Ethane-1,2-dione linker | Enhanced MAO inhibition | 8-fold increase vs. mono-carbonyl analog |
Indole N-H position | H-bond donation capacity | ΔpIC50 = 1.2 vs. N-methylated analogs |
C2 substituents | Modulation of σ receptor affinity | Ki shift from 18nM (H) to 3nM (Br) |
Conjugated system | Antiviral activity | IC50 = 0.4-2.1 μg/mL vs. CoxB4 virus |
The covalent integration of 2-fluorophenylpiperazine and indole-3-yl ethane-1,2-dione pharmacophores generates unique synergistic effects that enhance CNS receptor polypharmacology. Radioligand binding studies demonstrate that the hybrid structure exhibits simultaneous affinity for serotonin 5-HT1A (Ki = 3.2 ± 0.7 nM), dopamine D2 (Ki = 18.3 ± 2.1 nM), and σ1 receptors (Ki = 5.8 ± 0.9 nM), representing a 5-20 fold improvement over either isolated pharmacophore [4] [6]. Molecular modeling reveals that the indole-dione segment occupies an accessory hydrophobic binding cleft adjacent to the primary recognition site, while the fluorophenylpiperazine engages the orthosteric binding pocket through conserved salt bridge and halogen bonding interactions [3] [6].
The conformational restraint provided by the diketone linker reduces entropic penalties upon receptor binding, evidenced by isothermal titration calorimetry measurements showing favorable ΔS values of +12.3 cal/mol·K compared to flexible alkyl-linked analogs [5] [6]. In anticonvulsant models, hybrid compounds like N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrate activity in both maximal electroshock (MES) and psychomotor seizure (6-Hz) tests, whereas isolated pharmacophores show limited efficacy [4]. This synergistic effect extends to neuronal voltage-sensitive sodium channel blockade, with the full hybrid structure inhibiting veratridine-induced depolarization (IC50 = 220 nM) versus >5μM for either fragment alone [4].
The electronic coupling between pharmacophores through the conjugated diketone system enables allosteric modulation of binding kinetics. Fluorescence resonance energy transfer (FRET) studies show that indole-dione binding induces a 15° rotation in transmembrane helix 5 of 5-HT1A receptors, stabilizing a high-affinity state for piperazine interaction [6]. This cooperativity manifests in functional assays as a 35% increase in G-protein coupling efficiency compared to reference agonists [4]. The structural conservation of this synergistic effect is evidenced by the anticonvulsant activity of related hybrids such as 1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-(4-methylphenyl)iminoindol-2-one (CAS: 685131-46-8) in MES models despite differing linker chemistry [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7